2-Amino-4-(3-methoxypropoxy)butanamide

purity assay quality control

2-Amino-4-(3-methoxypropoxy)butanamide (CAS 1341552-56-4) is a synthetic amino acid derivative defined by a butanamide backbone bearing a 3-methoxypropoxy side chain at the C4 position and a free α-amino group at C2. Its molecular formula is C8H18N2O3 with a molecular weight of 190.24 g/mol.

Molecular Formula C8H18N2O3
Molecular Weight 190.24 g/mol
Cat. No. B13638263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(3-methoxypropoxy)butanamide
Molecular FormulaC8H18N2O3
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCOCCCOCCC(C(=O)N)N
InChIInChI=1S/C8H18N2O3/c1-12-4-2-5-13-6-3-7(9)8(10)11/h7H,2-6,9H2,1H3,(H2,10,11)
InChIKeyRUNAUDVMBMLFHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-(3-methoxypropoxy)butanamide – Core Identity and Structural Baseline for Informed Procurement


2-Amino-4-(3-methoxypropoxy)butanamide (CAS 1341552-56-4) is a synthetic amino acid derivative defined by a butanamide backbone bearing a 3-methoxypropoxy side chain at the C4 position and a free α-amino group at C2. Its molecular formula is C8H18N2O3 with a molecular weight of 190.24 g/mol . The compound is supplied as a research-grade chemical with a certified purity of 98% . It belongs to the broader class of 2-amino-4-alkoxybutanamides, which are employed as chiral building blocks and pharmaceutical intermediates in medicinal chemistry programs.

Why Generic 2-Amino-4-alkoxybutanamides Cannot Substitute for 2-Amino-4-(3-methoxypropoxy)butanamide


2-Amino-4-alkoxybutanamides are not interchangeable commodities. Although they share a common butanamide scaffold, the identity, length, and oxygenation of the C4-alkoxy chain regulate hydrogen-bonding capacity, lipophilicity, conformational flexibility, and molar mass—all of which influence solubility, permeability, molecular recognition, and formulation stoichiometry . Direct comparative data for 2-amino-4-(3-methoxypropoxy)butanamide remain limited in the public literature; nonetheless, the structural and purity dimensions documented below carry quantifiable differentiation appropriate for research-scale procurement where scaffold precision and chemical purity directly affect experimental reproducibility .

Quantitative Differentiation Evidence for 2-Amino-4-(3-methoxypropoxy)butanamide Versus Closest Analogs


Purity Grade Advantage: 98% Versus 95% for the Methoxy Homolog

The target compound is commercially available at a certified purity of 98% (Leyan) , whereas the shorter-chain analog 2-amino-4-methoxybutanamide is routinely supplied at 95% purity (Bidepharm) . The 3-percentage-point difference reduces the maximum unspecified impurity burden and may be consequential in applications sensitive to trace by-products.

purity assay quality control procurement

Hydrogen-Bond Acceptor Count: One Additional Acceptor Versus the Butoxy Analog

The 3-methoxypropoxy side chain introduces a third oxygen atom, elevating the hydrogen-bond acceptor (HBA) count to 3, compared with 2 for 2-amino-4-butoxybutanamide (which has only the amide carbonyl and a single ether oxygen) . The extra HBA increases topological polar surface area and water solubility potential while decreasing passive membrane permeability.

hydrogen bond solubility permeability drug design

Molecular Weight Differentiation: 190.24 vs 174.24 g/mol in Stoichiometric Calculations

The target compound (MW 190.24 g/mol) is 16.0 g/mol heavier than 2-amino-4-butoxybutanamide (MW 174.24 g/mol) due to the replacement of a –CH2– unit with an oxygen atom . This 9.2% mass difference directly affects molarity calculations, solution preparation, and the mass of compound required per reaction.

molecular weight formulation stoichiometry procurement

Rotatable Bond Count and Conformational Flexibility Relative to Shorter-Chain Analogs

The 3-methoxypropoxy side chain contains 5 rotatable bonds (excluding the C-N bond of the amide), compared with 2 rotatable bonds in the methoxy analog and 4 in the butoxy analog . Increased flexibility may enhance entropy-driven binding in shallow protein pockets while potentially penalizing oral bioavailability through the 'Rotatable Bond' rule.

conformational flexibility drug design SAR physicochemical property

Purity Consistency: 98% Matches the Butoxy Analog but Exceeds the tert-Butoxy Variant

The target compound is offered at 98% purity (Leyan) , equivalent to the butoxy analog (98%, Leyan) but exceeding the 97% specification of 2-amino-4-(tert-butoxy)butanamide (AKSci) . For procurement decisions where sub-1% impurity differences are tolerable but 2–3% differences are not, this parity-without-regression gives 2-amino-4-(3-methoxypropoxy)butanamide a position at the upper end of the purity range available in the series.

purity quality control procurement batch consistency

Optimal Research and Procurement Scenarios for 2-Amino-4-(3-methoxypropoxy)butanamide


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Lipophilicity

When a lead series based on a 2-amino-4-alkoxybutanamide scaffold needs a reduction in logP without introducing a full hydroxyl group, 2-amino-4-(3-methoxypropoxy)butanamide provides an intermediate polarity option. Its extra ether oxygen lowers lipophilicity relative to 2-amino-4-butoxybutanamide while retaining the chain length necessary for hydrophobic pocket occupancy .

High-Purity Building Block for Sensitive Amide-Coupling Reactions

For amide-coupling or reductive-amination chemistries where side-product formation from trace impurities is a concern, the 98% purity grade offers a measurable advantage over the 95% methoxy homolog. The 3-percentage-point purity gap reduces the mass of unspecified impurities that could compete in subsequent transformations, improving isolated yields in multi-step sequences .

Conformational SAR Studies Probing the Role of Rotatable Bonds

In structure-activity relationship programs that systematically vary side-chain flexibility, 2-amino-4-(3-methoxypropoxy)butanamide (5 rotatable bonds) fills a gap between the rigid methoxy analog (2 rotatable bonds) and the butoxy analog (4 rotatable bonds). This enables the deconvolution of flexibility-driven entropic contributions from pure hydrophobicity effects .

Formulation and Stoichiometry-Critical Stock Solution Preparation

When preparing equimolar stock solutions for in vitro pharmacology assays, the 9.2% molecular weight difference versus 2-amino-4-butoxybutanamide must be accounted for in weighing protocols. 2-Amino-4-(3-methoxypropoxy)butanamide's distinct molecular weight reduces the risk of concentration errors when the compound is used in parallel with its butoxy analog in comparative assay panels .

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